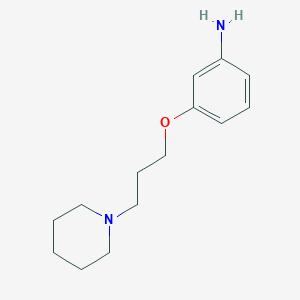
3-(3-(Piperidin-1-yl)propoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Piperidin-1-yl)propoxy)aniline is an organic compound that features a piperidine ring attached to a propoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-yl)propoxy)aniline typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-chloropropoxybenzene through the reaction of 3-chloropropanol with benzene in the presence of a suitable catalyst.
Nucleophilic Substitution: The 3-chloropropoxybenzene is then subjected to nucleophilic substitution with piperidine to form 3-(3-Piperidin-1-yl-propoxy)benzene.
Amination: Finally, the 3-(3-Piperidin-1-yl-propoxy)benzene undergoes amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Piperidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(3-(Piperidin-1-yl)propoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and antipsychotic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring and aniline moiety contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects, such as analgesia, anti-inflammation, or antipsychotic activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Piperidin-1-yl-propoxy)benzene: Lacks the aniline group but shares the piperidine and propoxy moieties.
4-(3-Piperidin-1-yl-propoxy)aniline: Similar structure but with the propoxy group attached at the 4-position of the aniline ring.
3-(4-Morpholin-4-yl-butoxy)aniline: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(3-(Piperidin-1-yl)propoxy)aniline is unique due to the presence of both the piperidine ring and the aniline moiety, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(3-piperidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11,15H2 |
InChI Key |
NWYSNUTTYKBUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


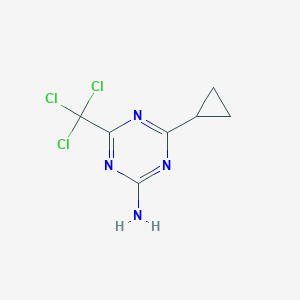

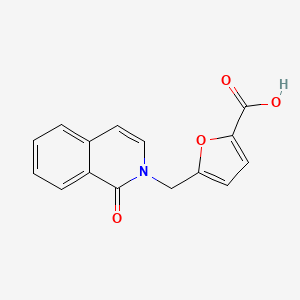

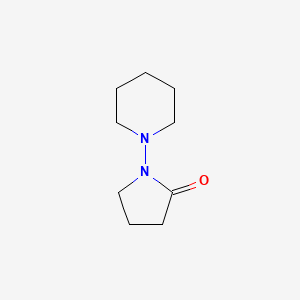
![ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate](/img/structure/B8552406.png)
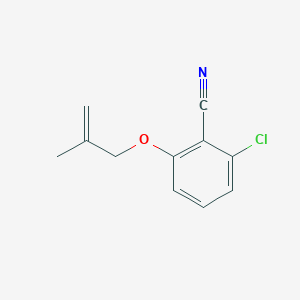
![6-Phenethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8552415.png)
![4-Methyl-3-(bromomethyl)benzo[b]thiophene](/img/structure/B8552429.png)



